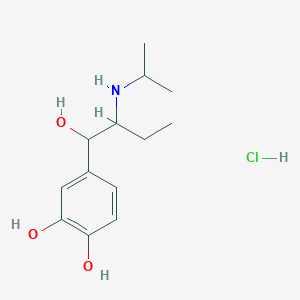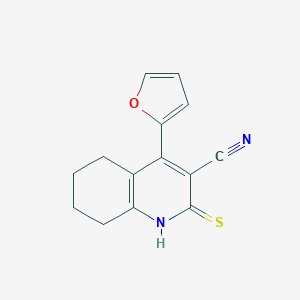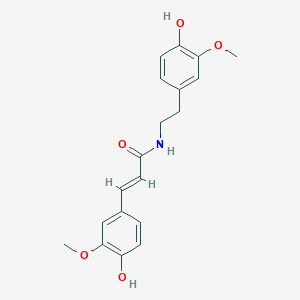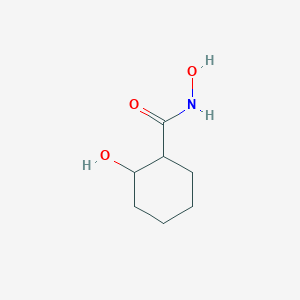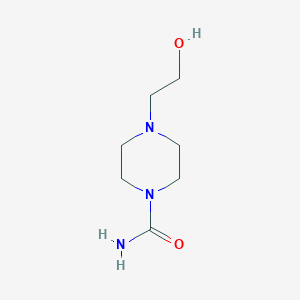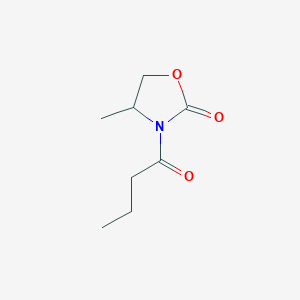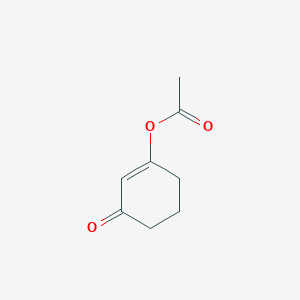
3-Acetoxy-2-cyclohexen-1-one
概要
説明
3-Acetoxy-2-cyclohexen-1-one is a chemical compound with the molecular formula C8H10O3 . It is a useful intermediate for the preparation of 3-alkyl- or aryl-2-cyclohexen-1-ones .
Synthesis Analysis
3-Acetoxy-2-cyclohexen-1-one can be synthesized through various methods. One such method involves the addition of organometallic reagents and subsequent hydrolysis . Another method involves the use of allyl-palladium catalysis for a one-step α,β-dehydrogenation of ketones via their zinc enolates .Molecular Structure Analysis
The molecular structure of 3-Acetoxy-2-cyclohexen-1-one can be viewed using computational chemistry tools . The molecule has a molecular weight of 154.163 Da .Chemical Reactions Analysis
3-Acetoxy-2-cyclohexen-1-one can undergo various chemical reactions. For instance, it can be used to produce 1-phenylselanyl-1-cyclohexen-3-one .Physical And Chemical Properties Analysis
3-Acetoxy-2-cyclohexen-1-one has a boiling point of 98-100 °C (at a pressure of 3 Torr) and a predicted density of 1.13±0.1 g/cm3 .科学的研究の応用
Carruthers and Cumming (1983) demonstrated its use in the palladium(0)-catalyzed spirocyclisation of cyclohexenes, important for synthesizing key components like depentylperhydrohistrionicotoxin (Carruthers & Cumming, 1983).
Lin et al. (2000) found that 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one, a derivative, acts as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase, suggesting its importance in enzyme inhibition (Lin, Lin, Lin, & Yang, 2000).
Rezgui and Gaied (1997) highlighted its role in the regiospecific replacement of an acetoxy group in cyclohexenone derivatives, leading to the synthesis of bicyclic dienones in a single step (Rezgui & Gaied, 1997).
YasudaMichiko (1975) demonstrated a novel decarboxylative condensation reaction using 2-cyclohexen-1-one, yielding important compounds like 3-acetonylcyclohexan-1-one (YasudaMichiko, 1975).
Hashimoto et al. (1986) used 2-cyclohexen-1-one in a novel decarboxylation method, effectively yielding optically active amino compounds (Hashimoto et al., 1986).
Hupe et al. (1998) reported the palladium-catalyzed 1,4-acyloxy-alkoxylation of 1,3-cyclohexadiene with acids, using a method that potentially involves 3-Acetoxy-2-cyclohexen-1-one (Hupe et al., 1998).
Ishikawa et al. (2005) presented a one-pot multistep synthesis of benzofurans from cyclohexane-1,3-diones and nitroethylenes, a process where 3-Acetoxy-2-cyclohexen-1-one could be relevant (Ishikawa et al., 2005).
Safety And Hazards
特性
IUPAC Name |
(3-oxocyclohexen-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6(9)11-8-4-2-3-7(10)5-8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOGDENGOYPPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373095 | |
| Record name | 3-ACETOXY-2-CYCLOHEXEN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-2-cyclohexen-1-one | |
CAS RN |
57918-73-7 | |
| Record name | 3-ACETOXY-2-CYCLOHEXEN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

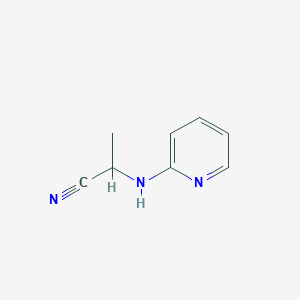
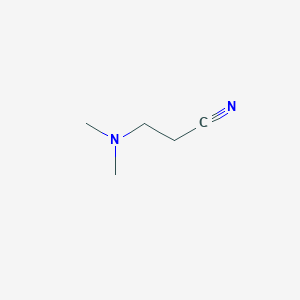
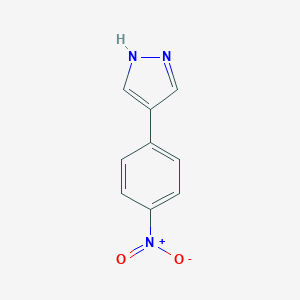
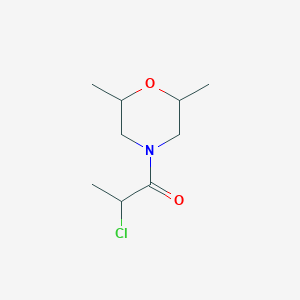
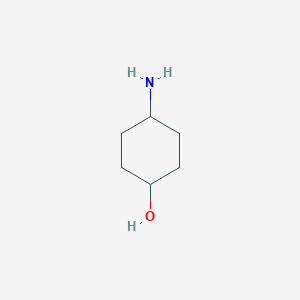
![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)
